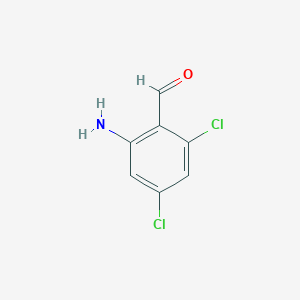

2-Amino-4,6-dichlorobenzaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

2-amino-4,6-dichlorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHWPDPWZNATBKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)C=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 4,6 Dichlorobenzaldehyde

Strategies for ortho-Amino and gem-Dihaloarene Substitution Pattern Construction

The specific arrangement of an amino group ortho to a carbonyl group, flanked by two chlorine atoms, presents a unique synthetic challenge. The directing effects of these functional groups play a crucial role in the synthetic pathway. Amino and hydroxyl groups are typically ortho/para-directing, while electron-withdrawing groups like nitro and nitrile are meta-directing. wikipedia.org The construction of the 2-amino-4,6-dichloro substitution pattern often involves multi-step syntheses that carefully introduce each substituent to achieve the desired regiochemistry.

A common strategy involves the nitration of a dichlorinated precursor, followed by the reduction of the nitro group to an amine. For instance, 2,6-dichlorophenol (B41786) can be nitrated to form 2,6-dichloro-4-nitrophenol, which is then reduced to 2,6-dichloro-4-aminophenol. google.com While this example leads to a different isomer, the principle of nitration followed by reduction is a key tactic in placing an amino group on a dihaloarene ring. Subsequent formylation would then be required to introduce the aldehyde functionality.

Unexpected substitution patterns can also arise, providing alternative routes. For example, studies on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) have shown that nucleophilic aromatic substitution (SNAr) reactions can lead to amination and solvolysis products under mild conditions, highlighting the influence of the starting material's structural factors. mdpi.com

Precursor Chemistry and Reaction Pathways Leading to the 2-Amino-4,6-dichlorobenzaldehyde Core

The synthesis of the target molecule relies on a variety of precursor molecules and reaction pathways. These routes often involve hydrolysis, chlorination, and functional group interconversions, as well as multi-component reactions.

Hydrolysis-Based Routes from Dichlorobenzyl Dichlorides

A prevalent method for the synthesis of dichlorobenzaldehydes involves the hydrolysis of dichlorobenzyl dichlorides. For example, 2,6-dichlorobenzaldehyde (B137635) can be prepared by the hydrolysis of 1,3-dichloro-2-(dichloromethyl)benzene in an acidic medium at 50-55 °C. prepchem.com This process can be conducted under both acidic and alkaline conditions, though acidic conditions are often favored to maintain the stability of the resulting benzaldehyde (B42025). youtube.com

Several patented methods detail specific catalysts and conditions for this hydrolysis. One method for preparing 2,6-dichlorobenzaldehyde involves heating 2,6-dichlorobenzyl chloride to 120-160 °C with a π complex catalyst formed from a metal salt and benzaldehyde or its derivative. wipo.int Another approach utilizes an acidic solvent like formic or acetic acid with zinc chloride under reflux conditions. google.com Continuous flow methods using microreactors have also been developed to improve safety and efficiency over traditional batch processes. google.com

Chlorination and Functional Group Interconversion Approaches

Chlorination and subsequent functional group interconversions are fundamental to building the this compound structure. ub.edufiveable.me These transformations allow for the strategic placement of chloro- and amino- substituents on the benzene (B151609) ring.

The process often starts with the chlorination of a suitable precursor. For instance, 2,6-dichlorotoluene (B125461) can be subjected to a chlorination reaction with chlorine gas under the influence of phosphorus pentachloride and light to yield 2,6-dichloro benzyl (B1604629) dichloride. google.com

Functional group interconversion encompasses a broad range of reactions, including the conversion of alcohols to alkyl halides, the reduction of nitriles to amines, and the transformation of carboxylic acids. vanderbilt.eduimperial.ac.uk For example, a hydroxyl group can be converted to a halide, which can then be displaced by an amino group or a precursor. fiveable.me The synthesis of 2,6-dichlorobenzaldehyde oxime has been demonstrated as part of a broader strategy for accessing aldehydes. researchgate.net

Multi-component Reactions Utilizing Related Dichlorobenzaldehydes

Multi-component reactions (MCRs), which involve three or more starting materials to form a complex product in a single step, offer an efficient route to highly substituted aromatic compounds. nih.govmdpi.comresearchgate.net These reactions are advantageous in terms of step economy and waste reduction.

For example, 2,4-dichlorobenzaldehyde (B42875) has been used in one-pot multicomponent condensation reactions with active methylene (B1212753) compounds to synthesize pyrazolo[3,4-d]pyrimidine derivatives. researchgate.net While not directly producing the target molecule, this demonstrates the utility of dichlorobenzaldehydes in MCRs. The principles of MCRs, such as the Strecker, Mannich, and Ugi reactions, can be adapted to construct complex molecules from simpler precursors. nih.gov

Catalytic Systems and Reaction Condition Optimization in this compound Synthesis

The choice of catalyst and the optimization of reaction conditions are critical for achieving high yields and selectivity in the synthesis of this compound.

Acidic and Basic Catalysis for Condensation Reactions

Both acidic and basic catalysis play a significant role in condensation reactions that are often part of the synthetic sequence. Aldol-type condensations, for example, can be catalyzed by both acids and bases. youtube.com

In base-catalyzed aldol (B89426) condensations, a hydroxide (B78521) ion deprotonates an alpha-hydrogen of a carbonyl compound to form an enolate, which then acts as a nucleophile. youtube.comyoutube.com Acid-catalyzed aldol condensations, on the other hand, involve the protonation of the carbonyl group, making it more electrophilic. acs.org The choice between acidic and basic conditions can influence the reaction outcome, with acid-catalyzed conditions sometimes favoring the dehydrated condensation product. youtube.com

Bifunctional acid-base catalysts have also been explored for condensation reactions. For instance, amine-functionalized mesoporous silicas have been used as catalysts in aldol and nitroaldol condensations. acs.org The pairing of acidic and basic sites on a single catalyst can enhance reactivity. researchgate.net

The synthesis of Schiff bases, which can be intermediates in the formation of the final product, often involves the reaction of an aldehyde with a primary amine, a reaction that can be catalyzed by either acids or bases. acs.orgresearchgate.net

Interactive Data Table: Catalytic Systems in Dichlorobenzaldehyde Synthesis

| Precursor | Catalyst | Reaction Type | Product | Yield (%) | Reference |

| 2,6-Dichlorobenzyl chloride | π complex (metal salt + benzaldehyde) | Hydrolysis | 2,6-Dichlorobenzaldehyde | High | wipo.int |

| 2,6-Dichlorobenzyl dichloride | Zinc chloride in formic/acetic acid | Hydrolysis | 2,6-Dichlorobenzaldehyde | - | google.com |

| 1,3-Dichloro-2-(dichloromethyl)benzene | Acidic medium | Hydrolysis | 2,6-Dichlorobenzaldehyde | 84% | prepchem.com |

| 2,6-Dichlorotoluene | Phosphorus pentachloride, light | Chlorination | 2,6-Dichloro benzyl dichloride | - | google.com |

| Benzaldehyde derivatives | Amine-functionalized MCM-41 | Aldol Condensation | Aldol product | - | acs.org |

| 4-Nitrobenzaldehyde and acetone | Primary amine and carboxylic acid functionalized solid | Aldol Condensation | Aldol product | High | researchgate.net |

| Alcohols | (γ-Fe2O3-Im-Py)2WO4 | Oxidation | Aldehydes/Ketones | - | nih.gov |

Transition Metal Catalysis in Related Halogenated Benzaldehyde Chemistry

Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov For the synthesis of substituted halogenated benzaldehydes, palladium-catalyzed cross-coupling reactions are particularly prominent. nih.gov Methods like the Suzuki-Miyaura (using organoboron reagents) and Negishi (using organozinc reagents) reactions enable the introduction of various substituents onto an aromatic ring that already contains halogen atoms. nih.gov

Recent advancements focus on direct C-H activation, which avoids the need for pre-functionalized starting materials, thereby increasing atom economy. rsc.org For instance, palladium and ruthenium-based catalysts have been developed for the regioselective arylation and halogenation of C-H bonds. rsc.org In the context of halogenated benzaldehydes, these methods allow for the precise installation of functional groups. One notable strategy involves a two-step, one-pot procedure where a Weinreb amide precursor is reduced to a stable aluminum hemiaminal intermediate. acs.orgacs.org This intermediate protects the reactive aldehyde functionality, allowing for a subsequent palladium-catalyzed cross-coupling reaction with organometallic reagents to introduce alkyl or aryl groups. acs.orgacs.org This approach is not only fast but also versatile, enabling the synthesis of a wide array of substituted benzaldehydes. acs.org

The choice of catalyst and ligands is crucial for achieving high yields and selectivity. For example, palladium complexes with specific phosphine (B1218219) ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are often employed in Suzuki-Miyaura couplings involving aryl halides. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Substituted Benzaldehydes This table presents data from a one-pot reduction/cross-coupling procedure applicable to functionalized benzaldehydes.

| Entry | Weinreb Amide Precursor | Organometallic Reagent | Catalyst (5 mol%) | Yield (%) | Reference |

| 1 | 4-Bromo-N-methoxy-N-methylbenzamide | Phenyllithium | Pd(OAc)₂/XPhos | 89 | acs.org |

| 2 | 4-Cyano-N-methoxy-N-methylbenzamide | Phenyllithium | Pd(OAc)₂/XPhos | 91 | acs.org |

| 3 | N-methoxy-N,2,5-trimethylbenzamide | Phenyllithium | Pd(OAc)₂/XPhos | 31 | acs.org |

| 4 | 4-(tert-Butyl)-N-methoxy-N-methylbenzamide | Methyllithium | Pd(OAc)₂/SPhos | 75 | acs.org |

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a key technology for accelerating chemical reactions. By using microwave irradiation, a reaction mixture can be heated rapidly and uniformly, leading to significant reductions in reaction times, often from hours to minutes. scielo.org.mxnih.gov This technique frequently results in higher product yields and purities compared to conventional heating methods. nih.govorganic-chemistry.org The advantages stem from the direct interaction of microwaves with polar molecules in the reaction medium, causing instantaneous "in-core" heating that can lead to thermal and specific non-thermal microwave effects. nih.gov

In the synthesis of heterocyclic compounds derived from aromatic aldehydes, microwave irradiation has proven highly effective. For example, the Gewald reaction, which produces 2-aminothiophenes from aldehydes, sulfur, and an active methylene nitrile, is significantly more efficient under microwave conditions. A study demonstrated that the reaction time could be reduced from 4 hours with conventional heating to just 20 minutes using microwave irradiation at the same temperature, with improved yields and purity. organic-chemistry.org Similarly, the synthesis of 2-amino-4,6-diarylpyrimidines, which involves a condensation reaction with benzaldehydes as starting materials, is effectively accelerated under microwave irradiation. rsc.org

Table 2: Comparison of Microwave vs. Conventional Heating in Synthesis This table illustrates the enhanced efficiency of microwave-assisted synthesis in reactions involving aldehyde derivatives.

| Reaction Type | Conditions | Time | Yield (%) | Reference |

| Benzamide Synthesis | Thermal Heating (Methanol, 40°C) | 2 h | 50 | nih.gov |

| Benzamide Synthesis | Microwave Irradiation (Methanol, 40°C) | 3 min | 65 | nih.gov |

| Gewald Aminothiophene Synthesis | Conventional Heating (Ethanol, 70°C) | 4 h | Moderate | organic-chemistry.org |

| Gewald Aminothiophene Synthesis | Microwave Irradiation (Ethanol, 70°C) | 20 min | High | organic-chemistry.org |

Green Chemistry Considerations in Synthetic Route Development

The principles of green chemistry are increasingly guiding the development of new synthetic pathways to minimize environmental impact. numberanalytics.comrjpn.org These principles focus on preventing waste, maximizing atom economy, using less hazardous chemicals, designing energy-efficient processes, and utilizing renewable feedstocks. numberanalytics.comrjpn.org

For the synthesis of this compound and related compounds, several green strategies can be implemented.

Catalysis: The use of catalysts, particularly heterogeneous catalysts, is a core green chemistry principle. numberanalytics.commdpi.com Catalysts are used in small amounts and can often be recycled and reused, reducing waste compared to stoichiometric reagents. mdpi.com For instance, the oxidation of substituted toluenes to benzaldehydes can be achieved using catalysts like ferroporphyrin (B1214800) derivatives. google.com

Solvent Selection: Traditional organic syntheses often rely on volatile and toxic organic solvents. Green approaches prioritize the use of environmentally benign solvents like water or solvent-free reaction conditions. rsc.org The synthesis of certain heterocyclic compounds from aldehydes has been successfully demonstrated in water, which not only reduces environmental harm but can also simplify product isolation. rsc.org

Energy Efficiency: As discussed previously, microwave-assisted synthesis is an energy-efficient technique that drastically reduces reaction times and, consequently, energy consumption. rjpn.orgmisericordia.edu

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. rjpn.org C-H activation reactions are inherently more atom-economical than routes requiring pre-functionalization (e.g., halogenation followed by cross-coupling), as they avoid the generation of stoichiometric byproducts. rsc.org

By integrating these principles, chemists can develop synthetic routes that are not only efficient and cost-effective but also sustainable and environmentally responsible.

Table 3: Application of Green Chemistry Principles in Aromatic Aldehyde Synthesis

| Green Chemistry Principle | Application/Strategy | Example | Reference |

| Waste Prevention | Use of catalytic vs. stoichiometric reagents. | Oxidation of alcohols to aldehydes using gaseous NO₂ where the byproduct is nitric acid, avoiding dangerous residues. | nih.gov |

| Atom Economy | C-H activation to avoid pre-functionalization steps. | Ruthenium-catalyzed C–H arylation of arenes. | rsc.org |

| Safer Solvents & Reagents | Replacement of hazardous solvents with water or performing reactions neat (solvent-free). | Friedel–Crafts-type reaction between indoles and aldehydes performed in water. | rsc.org |

| Energy Efficiency | Use of microwave irradiation to reduce reaction times and energy consumption. | Microwave-assisted oxidation of benzaldehyde using atmospheric oxygen and an organic catalyst. | misericordia.edu |

| Use of Renewable Feedstocks | Synthesis of aromatic aldehydes from biomass-derived sources instead of petroleum. | Production of vanillin (B372448) and related aromatic aldehydes from biomass via catalytic fractionation. | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 2 Amino 4,6 Dichlorobenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group (-CHO) is a primary site of chemical reactivity in 2-Amino-4,6-dichlorobenzaldehyde, susceptible to oxidation, reduction, and condensation reactions.

Oxidation Pathways and Mechanisms

The oxidation of aromatic aldehydes, such as this compound, can lead to the formation of carboxylic acids. A common laboratory reagent for this transformation is potassium permanganate (B83412) (KMnO4). openstax.org The presence of the aromatic ring influences the reactivity of the aldehyde group. openstax.org The general mechanism for aldehyde oxidation often involves the formation of a gem-diol intermediate through the nucleophilic addition of water to the carbonyl group. libretexts.org Subsequently, one of the hydroxyl groups of this gem-diol is oxidized to form the corresponding carboxylic acid. libretexts.org

Another pathway for the oxidation of aromatic aldehydes involves the use of peroxomonosulphate. The kinetics of this reaction suggest a mechanism involving the rapid nucleophilic addition of the peroxide to the carbonyl group, followed by rate-determining acid-catalyzed and uncatalyzed steps. rsc.org This can result in the formation of either benzoic acids or phenols through hydride or aryl migration, respectively. rsc.org Furthermore, a sulfate (B86663) radical redox system can facilitate the mild oxidative esterification of various aromatic aldehydes. acs.org

It's important to note that while the benzene (B151609) ring itself is generally inert to strong oxidizing agents, the aldehyde group attached to it is readily oxidized. openstax.org

Reduction Pathways and Mechanisms

The aldehyde functional group of this compound can be selectively reduced to a primary alcohol. This transformation is a fundamental process in organic synthesis.

Common reducing agents for aldehydes include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com The reduction mechanism typically involves the nucleophilic attack of a hydride ion (H⁻) from the reducing agent on the electrophilic carbonyl carbon. libretexts.org This is followed by protonation of the resulting alkoxide intermediate, usually by adding a dilute acid or water, to yield the primary alcohol. libretexts.org

Catalytic hydrogenation is another effective method for the reduction of aromatic aldehydes. beilstein-journals.org Using a catalyst such as palladium on carbon (Pd/C) or Pd(0)EnCat™ 30NP in the presence of hydrogen gas (H₂), aromatic aldehydes can be converted to their corresponding alcohols under mild conditions. beilstein-journals.org This method is often preferred for its selectivity, as it can reduce the aldehyde group without affecting the aromatic ring. beilstein-journals.orglibretexts.org

The choice of reducing agent and reaction conditions is crucial to avoid over-reduction or side reactions. For instance, while LiAlH₄ is a powerful reducing agent capable of reducing various functional groups, milder reagents like NaBH₄ are often sufficient for aldehyde reduction and offer greater selectivity. libretexts.orgmasterorganicchemistry.com

Condensation Reactions: Imine, Oxime, and Hydrazone Formation

The aldehyde group readily undergoes condensation reactions with primary amines and their derivatives to form new carbon-nitrogen double bonds. These reactions are fundamental in the synthesis of various heterocyclic compounds and other complex organic molecules.

Oxime Formation: When this compound reacts with hydroxylamine (B1172632) (NH₂OH), an oxime is formed. This reaction is analogous to imine formation, involving the nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by dehydration. Oximes are important intermediates in organic synthesis. For example, 2,6-dichlorobenzaldehyde (B137635) is a precursor for the synthesis of 2,6-dichlorobenzaldoxime, which is an intermediate in the production of certain pesticides. google.com

Hydrazone Formation: The condensation of this compound with hydrazine (B178648) (H₂NNH₂) or its derivatives (e.g., phenylhydrazine) results in the formation of a hydrazone. numberanalytics.comnih.gov The mechanism involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N-N bond. numberanalytics.com Hydrazone formation can be achieved through various methods, including solution-based synthesis, mechanosynthesis, and solid-state melt reactions. nih.gov These reactions can be catalyzed by acids. numberanalytics.com

| Reactant | Product Type | General Reaction |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | R'-CHO + R-NH₂ ⇌ R'-CH=N-R + H₂O |

| Hydroxylamine (NH₂OH) | Oxime | R'-CHO + NH₂OH → R'-CH=N-OH + H₂O |

| Hydrazine (H₂NNH₂) | Hydrazone | R'-CHO + H₂NNH₂ → R'-CH=N-NH₂ + H₂O |

Reactivity of the Amino Functional Group

The amino group (-NH₂) in this compound is a key nucleophilic center and can participate in various substitution and cyclization reactions.

Nucleophilic Substitution Reactions and Derivatization

The amino group of this compound can act as a nucleophile in substitution reactions. For instance, it can react with acyl chlorides in a nucleophilic addition-elimination reaction to form amides. chemrevise.org This derivatization can be a useful strategy for protecting the amino group or for introducing new functional groups into the molecule.

Furthermore, the amino group can participate in nucleophilic aromatic substitution (SNA_r) reactions on other aromatic systems. For example, the amino group of an aminobenzothiazole derivative can react with other molecules to form Schiff bases, which can then undergo further reactions. researchgate.net The reactivity of the amino group is influenced by the electronic nature of the aromatic ring to which it is attached.

Participation in Cyclization Reactions for Heterocycle Formation

The presence of both an amino group and an aldehyde group in a specific ortho arrangement makes this compound a valuable precursor for the synthesis of various heterocyclic compounds through cyclization reactions.

One of the most significant applications is in the Friedländer synthesis of quinolines. nih.gov This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) with a compound containing an activated methylene (B1212753) group (e.g., a ketone) in the presence of a base. nih.gov The mechanism involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by intramolecular cyclization and dehydration to form the quinoline (B57606) ring. nih.gov

This compound can also be utilized in multicomponent reactions to construct complex heterocyclic frameworks. For instance, it can react with ethyl cyanoacetate (B8463686) and thiourea (B124793) in a base-catalyzed cyclocondensation to form dihydrouracil (B119008) derivatives. researchgate.net Additionally, it can be involved in the synthesis of pyrimidine-based compounds, which are significant in medicinal chemistry. mdpi.comamazonaws.com The reactivity in these cyclization reactions is often dictated by the specific reaction conditions and the nature of the other reactants involved.

The ability of the amino group to participate in intramolecular cyclizations with the ortho-aldehyde group, or with other externally added reagents, highlights the synthetic versatility of this compound in generating a diverse range of heterocyclic structures.

Influence of Chlorine Substituents on Aromatic Ring Reactivity

The presence of two chlorine atoms on the benzene ring at positions 4 and 6 significantly modulates the ring's reactivity. Halogens like chlorine exhibit a dual electronic effect. Inductively, they are strongly electron-withdrawing due to their high electronegativity, which deactivates the aromatic ring towards electrophilic attack by reducing its electron density. Conversely, they can donate a lone pair of electrons into the ring through resonance (a mesomeric effect), which tends to direct incoming electrophiles to the ortho and para positions. acs.orgmdpi.com In this compound, this deactivating inductive effect is compounded by the strongly deactivating aldehyde group, making the ring generally electron-poor.

The regioselectivity of reactions involving this compound is dictated by the combined directing effects of all three substituents. The outcome of a substitution reaction depends on whether it proceeds via an electrophilic or nucleophilic mechanism.

Electrophilic Aromatic Substitution: In this type of reaction, the powerful activating and ortho-, para-directing amino group typically dominates the directing effects of the deactivating chloro and aldehyde groups. The aldehyde group is a strong deactivator and meta-director, while the chlorine atoms are deactivators but ortho-, para-directors. The synergy of these effects makes the C5 position the most probable site for electrophilic attack, as it is para to the strongly activating amino group and ortho to the C4-chlorine. The C3 position, which is ortho to the amino group, is sterically hindered by the adjacent aldehyde group at C1 and the chlorine at C4.

Nucleophilic Aromatic Substitution (SNAr): The benzene ring of this compound is rendered susceptible to nucleophilic attack by the presence of the electron-withdrawing aldehyde and chlorine groups. SNAr reactions are favored when strong electron-withdrawing groups are positioned ortho or para to a potential leaving group (in this case, a chloride ion). In this molecule, the C4-Cl is para to the electron-withdrawing aldehyde group, and the C6-Cl is ortho to it, activating both sites for potential substitution. Studies on analogous compounds like 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) have shown that nucleophilic substitution occurs, with the specific site being influenced by reaction conditions and the nucleophile used. acs.org For this compound, the relative reactivity of the C4 and C6 positions would depend on the balance of electronic activation and steric hindrance.

The directing influences of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence (for Electrophilic Attack) |

|---|---|---|---|

| -CHO (Aldehyde) | 1 | Strongly Electron-Withdrawing (Deactivating) | Meta |

| -NH₂ (Amino) | 2 | Strongly Electron-Donating (Activating) | Ortho, Para |

| -Cl (Chloro) | 4 | Electron-Withdrawing (Deactivating) | Ortho, Para |

| -Cl (Chloro) | 6 | Electron-Withdrawing (Deactivating) | Ortho, Para |

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. acs.org The process relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, guiding deprotonation to a nearby ortho position. nih.gov In this compound, the primary DMG is the amino group. In many cases, the amine is protected, for instance as an N-pivaloyl group, to enhance its directing ability and prevent side reactions. nih.gov

The amino group at C2 would direct lithiation to either the C1 or C3 position. However, C1 already bears the aldehyde group, and the C3 position is sterically crowded by the aldehyde and the C4-chlorine. Therefore, direct metalation ortho to the amino group is unlikely. The chlorine atoms themselves can also influence the regiochemistry of metalation. The most acidic proton is likely at the C5 position, influenced by the ortho-chlorine at C4 and the para-amino group. Functionalization at this site would be the expected outcome following a metalation-electrophile quench sequence. This highlights how the interplay between the directing group and the halogen substituents governs the functionalization of the aromatic ring. arkat-usa.org

Investigating Reaction Kinetics and Thermodynamics

Understanding the kinetics and thermodynamics of reactions involving this compound is essential for process optimization and mechanistic elucidation. While specific studies on this exact molecule are limited, data from related substituted benzaldehydes provide valuable insights.

Kinetic studies on the Wittig-Horner reaction of various substituted benzaldehydes have shown that the reaction is significantly accelerated by electron-withdrawing substituents on the aromatic ring. researchgate.net This is because these groups increase the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack by the phosphonate (B1237965) carbanion. researchgate.net The positive sign of the Hammett reaction constant (ρ) in these studies confirms that the reaction rate is enhanced by substituents that stabilize a negative charge buildup in the transition state. researchgate.net Given that this compound contains two electron-withdrawing chlorine atoms and an electron-withdrawing aldehyde group, its reactions at the aldehyde functionality are expected to be kinetically favorable, although the donating amino group provides an opposing effect.

The table below, adapted from a kinetic study on a related reaction, illustrates the effect of substituents on reaction rates.

| Substituent on Benzaldehyde (B42025) | Relative Rate Constant (k) | Electronic Nature of Substituent |

|---|---|---|

| p-NO₂ | Higher | Strongly Electron-Withdrawing |

| m-Cl | Intermediate-Higher | Electron-Withdrawing |

| H | Baseline | Neutral |

| p-CH₃ | Lower | Electron-Donating |

| p-OCH₃ | Lower | Strongly Electron-Donating |

The thermodynamic properties for the related isomer, 2,4-dichlorobenzaldehyde (B42875), are presented below for illustrative purposes.

| Thermodynamic Property | Value | Units |

|---|---|---|

| Melting Temperature (Tm) | 347.24 ± 0.13 | K |

| Molar Enthalpy of Fusion (ΔHfus) | 20468 ± 19 | J · mol⁻¹ |

| Molar Entropy of Fusion (ΔSfus) | 58.94 ± 0.04 | J · K⁻¹ · mol⁻¹ |

Derivatization Strategies and Scaffold Modification Based on 2 Amino 4,6 Dichlorobenzaldehyde

Formation of Schiff Bases and Related Imine Derivatives

The reaction of a primary amine with a carbonyl compound, such as an aldehyde or ketone, results in the formation of a Schiff base, which contains an imine or azomethine (–C=N–) functional group. ekb.eg This condensation reaction is a cornerstone in the derivatization of 2-Amino-4,6-dichlorobenzaldehyde. The general synthesis involves the reaction of this compound with a primary amine under specific conditions, which can include conventional heating or microwave irradiation. ekb.egorganic-chemistry.org

The synthesis of Schiff bases from substituted benzaldehydes and various amines is a well-established process. For instance, the condensation of 2,6-dichlorobenzaldehyde (B137635) with 4-aminobenzonitrile (B131773) has been shown to produce Schiff bases. science.gov Similarly, 3,5-dichlorosalicylaldehyde (B181256) reacts with 2-amino-4-chlorobenzoic acid to form a Schiff base, which can then be used to create metal complexes. ijrpc.com The reaction conditions for these syntheses can be optimized to achieve high yields, often in the range of 75-85%. science.gov

The versatility of this reaction allows for the introduction of a wide array of substituents, leading to a diverse library of Schiff base derivatives. These derivatives have been explored for various applications, including their use as ligands in coordination chemistry and their potential biological activities. ekb.egijrpc.com The formation of metal complexes with Schiff bases derived from substituted aldehydes has been a subject of interest due to their potential catalytic and biological properties. ijrpc.com

For example, a series of novel benzothiazole (B30560) Schiff bases were synthesized through the condensation of 4,6-difluoro-2-amino benzothiazole with different aromatic aldehydes. medwinpublishers.com The reaction is typically carried out in an alcoholic medium, sometimes with a catalytic amount of glacial acetic acid, and can be promoted by refluxing for several hours. medwinpublishers.com The resulting Schiff bases can be purified by recrystallization. medwinpublishers.com

Table 1: Examples of Schiff Base Synthesis from Substituted Aldehydes

| Aldehyde | Amine | Resulting Schiff Base Type | Reference |

| 2,6-dichlorobenzaldehyde | 4-aminobenzonitrile | (E)-2-((2,6-dichlorobenzylidene)amino)benzonitrile | science.gov |

| 3,5-dichlorosalicylaldehyde | 2-amino-4-chlorobenzoic acid | Schiff base with chloro and carboxylic acid groups | ijrpc.com |

| 4-chloro benzaldehyde (B42025) | 2-amino (4-ethoxy phenyl) oxazole | Oxazole-based Schiff base | researchgate.net |

| 4,6-difluoro-2-amino benzothiazole | Various aromatic aldehydes | Benzothiazole Schiff bases | medwinpublishers.com |

| 2,6-dichlorobenzaldehyde | Cyclohexanone | (2E,6E)-2,6-Bis(2,6-dichlorobenzylidene)cyclohexanone | nih.gov |

Cyclocondensation Reactions to Form Heterocyclic Scaffolds

Synthesis of Six-Membered Heterocycles (e.g., Pyridines, Dihydropyridines, Quinazolines, Chromenes)

This compound serves as a valuable precursor for the synthesis of various six-membered heterocyclic scaffolds through cyclocondensation reactions. These reactions often involve multicomponent strategies, which are highly efficient for creating molecular diversity.

Pyridines and Dihydropyridines: The synthesis of highly substituted pyridines and 1,4-dihydropyridines can be achieved through one-pot, three-component reactions. ias.ac.in A common method involves the reaction of an aldehyde, malononitrile (B47326), and a thiol in the presence of a catalyst like nanocrystalline magnesium oxide. ias.ac.in This approach provides access to 2-amino-4-aryl-3,5-dicyano-6-sulfanylpyridines and their 1,4-dihydropyridine (B1200194) counterparts. ias.ac.in The Hantzsch dihydropyridine (B1217469) synthesis, a classic method, involves the condensation of an aldehyde, a β-ketoester (like methyl acetoacetate), and an ammonia (B1221849) source. nih.gov Variations of this method have been developed to synthesize a wide range of substituted 1,4-dihydropyridines. nih.govchemrxiv.org Another approach involves the reaction of α,β-unsaturated imines with alkynes, which proceeds through a C-H activation/electrocyclization/aromatization sequence to yield highly substituted pyridines. nih.gov Furthermore, a four-component reaction of 2,6-dihalogen-substituted benzaldehydes, malononitrile, and cyclic amines can lead to the formation of 1,4-dihydropyridine-3,5-dicarbonitriles. arkat-usa.org

Quinazolines: Quinazoline (B50416) derivatives can be synthesized from 2-aminoaryl ketones or aldehydes. One method involves reacting these precursors with ammonium (B1175870) acetate (B1210297) in a deep eutectic solvent system, such as maltose, dimethylurea (DMU), and ammonium chloride. researchgate.net Another strategy for preparing quinazoline-4-thiones involves the cyclization of 2-aminothiobenzamides with acetone. nih.gov The synthesis of 2-chloro-4-(arylamino)-6,7-dimethoxyquinazolines has been achieved by refluxing 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) with various aniline (B41778) derivatives in isopropanol. derpharmachemica.comresearchgate.net

Chromenes: 2-Amino-4H-chromenes are frequently synthesized via one-pot, three-component reactions of an aldehyde, a phenol (B47542) or naphthol derivative, and malononitrile. nih.govias.ac.in These reactions can be catalyzed by various bases such as piperidine, triethylamine, or diethylamine, and can be performed in solvents like ethanol (B145695) or even under solvent-free conditions. nih.govresearchgate.netnih.gov Microwave irradiation has also been employed to accelerate the synthesis of 2-amino-4H-chromene derivatives. ias.ac.inresearchgate.net The use of catalysts like ZnO nanoparticles loaded on zeolite-Y has been shown to be effective for the synthesis of 2-amino-4H-benzo[g]chromenes.

Table 2: Synthesis of Six-Membered Heterocycles from Substituted Aldehydes

| Heterocycle | Synthetic Method | Key Reactants | Reference |

| Pyridines/Dihydropyridines | One-pot, three-component reaction | Aldehyde, malononitrile, thiol | ias.ac.in |

| Dihydropyridines | Hantzsch synthesis | Aldehyde, β-ketoester, ammonia source | nih.gov |

| Dihydropyridines | Four-component reaction | 2,6-dihalogen-substituted benzaldehydes, malononitrile, cyclic amines | arkat-usa.org |

| Quinazolines | Reaction in deep eutectic solvent | 2-aminoaryl aldehyde, ammonium acetate | researchgate.net |

| Quinazolines | Reaction with anilines | 2,4-dichloro-6,7-dimethoxyquinazoline, aniline derivatives | derpharmachemica.comresearchgate.net |

| Chromenes | One-pot, three-component reaction | Aldehyde, phenol/naphthol, malononitrile | nih.govias.ac.innih.gov |

Formation of Other Nitrogen-Containing Heterocycles

Beyond the common six-membered rings, this compound can be utilized in the synthesis of other nitrogen-containing heterocyclic systems. The reactivity of the amino and aldehyde groups allows for a variety of cyclization strategies.

For instance, the Vilsmeier-Haack reaction can be used to prepare 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952) from 2-amino-4,6-dihydroxypyrimidine. mdpi.com This pyrimidine (B1678525) derivative can then undergo further reactions, such as nucleophilic aromatic substitution (SNAr), to introduce various functionalities. mdpi.com

Functionalization of the Amino Group (e.g., Acylation, Alkylation)

The amino group of this compound is a key site for derivatization through reactions such as acylation and alkylation. These modifications can significantly alter the electronic and steric properties of the molecule, providing a pathway to a wide range of derivatives with potentially new chemical and biological properties.

Efficient methods for the synthesis of quinazolin-4-ones include the acylation of 2-aminobenzamides with an appropriate acyl chloride, followed by cyclization in a basic medium. nih.gov This highlights a common strategy where the amino group is first acylated, and the resulting amide is then used in a subsequent cyclization step.

Selective Modification of the Aldehyde Group while Preserving Other Functionalities

Selective modification of the aldehyde group in this compound, while preserving the amino and chloro functionalities, is a crucial aspect of its synthetic utility. This allows for the introduction of diverse structural motifs at the formyl position.

One common transformation of the aldehyde group is its condensation with active methylene (B1212753) compounds. For example, the cross-aldol condensation of aromatic aldehydes with cyclic ketones, catalyzed by a base like potassium hydroxide (B78521), is a well-established method for synthesizing α,β-unsaturated ketones. nih.gov This reaction can be applied to this compound to create intermediates for further synthetic elaborations.

Another important reaction is the formation of imines, as discussed in section 4.1. The reaction of the aldehyde with primary amines to form Schiff bases is a highly selective process that targets the carbonyl group. organic-chemistry.org This transformation is often carried out under mild conditions and can be catalyzed by acids or bases. organic-chemistry.org

Stereochemical Considerations in Derivative Synthesis

The synthesis of derivatives from this compound can introduce new stereocenters, making stereochemical control an important consideration. This is particularly relevant in the synthesis of biologically active molecules, where specific stereoisomers often exhibit desired activities.

In the synthesis of 2-amino-4H-benzo[h]chromene derivatives, the reaction of a naphthol derivative, an aldehyde, and malononitrile can create a chiral center at the 4-position of the chromene ring. researchgate.net The stereochemistry of this center is influenced by the reaction conditions and the nature of the substituents. X-ray diffraction is a powerful tool for determining the absolute configuration of the synthesized products. researchgate.net

Applications in Advanced Molecular Design and Chemical Probes

Utilization as a Versatile Synthetic Precursor for Complex Molecules

2-Amino-4,6-dichlorobenzaldehyde is a highly versatile precursor for the synthesis of complex organic molecules, primarily due to the presence of three distinct reactive sites: an amino group, an aldehyde group, and two chlorine atoms. This trifecta of functionality allows for a wide range of chemical transformations, making it a valuable starting material for constructing intricate molecular architectures, particularly heterocyclic systems.

The reactivity of the amino and aldehyde groups is often harnessed in condensation reactions to form new ring systems. For example, the analogous compound o-aminobenzaldehyde readily reacts with compounds containing a methylene (B1212753) group adjacent to a carbonyl, such as pyrrolidine, to form fused quinazoline (B50416) derivatives like deoxyvasicinone. orgsyn.org This type of cyclization reaction highlights the potential of this compound to serve as a key intermediate in the synthesis of alkaloids and other biologically relevant scaffolds.

Furthermore, the chlorine substituents on the aromatic ring can be targeted in nucleophilic aromatic substitution (SNAr) reactions. In a related molecule, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (B1266952), the chlorine atoms are readily displaced by various amines under mild conditions, demonstrating a viable pathway for introducing molecular diversity. mdpi.com This SNAr reactivity, enhanced by the electron-withdrawing nature of the aldehyde and the pyrimidine (B1678525) ring, provides a method to functionalize the core structure, creating a library of derivatives from a single precursor. mdpi.com The aldehyde group itself can undergo further reactions, such as the Claisen-Schmidt condensation, to form chalcones, which are precursors to flavonoids and other natural products. mdpi.com

Table 1: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Potential Products |

|---|---|---|

| Amino Group (-NH₂) | Condensation, Amidation, Diazotization | Imines, Amides, Heterocycles, Azo Compounds |

| Aldehyde Group (-CHO) | Condensation, Oxidation, Reduction, Nucleophilic Addition | Schiff bases, Carboxylic acids, Alcohols, Cyanohydrins |

Design of Molecules with Specific Structural Motifs for Targeted Research

The unique arrangement of functional groups in this compound makes it an ideal scaffold for designing molecules with specific structural motifs aimed at targeted research, particularly in medicinal chemistry and materials science. The aminobenzaldehyde core is a privileged structure found in numerous biologically active compounds.

By leveraging the reactivity of this precursor, chemists can construct larger molecules with precisely controlled three-dimensional shapes and electronic properties. The synthesis of N-heterocyclic compounds is a prime example. The reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with various amines demonstrates how this scaffold can be used to build precursors for complex nitrogen-containing ring systems. mdpi.com These heterocyclic motifs are central to the development of new therapeutic agents.

Role in the Synthesis of Ligands and Catalytic Intermediates

This compound is an excellent candidate for the synthesis of Schiff base ligands, which are pivotal in coordination chemistry and catalysis. nih.gov Schiff bases are typically formed through the condensation of a primary amine with an aldehyde or ketone. nih.gov This precursor contains both the necessary amine and aldehyde functionalities within the same molecule, allowing it to participate in the formation of complex ligand frameworks.

These Schiff base ligands can chelate with a variety of transition metals, such as copper, nickel, cobalt, and zinc, to form stable metal complexes. nih.govnih.gov These complexes are widely studied for their catalytic activity in a range of organic transformations. For example, chiral Salen complexes, which are a type of Schiff base complex, have been successfully used as catalysts in asymmetric reactions, such as the alkylation of amino acids, with high enantiomeric excess. nih.gov The electronic properties of the ligand, and thus the catalytic activity of the metal complex, can be systematically modified by the substituents on the aromatic ring. The electron-withdrawing chlorine atoms in this compound would significantly influence the electronic environment of the resulting metal center, potentially enhancing its catalytic performance. nih.gov

In some cases, the formation of these ligands is directed by a metal ion in a template synthesis, where the metal coordinates to the starting materials and guides the condensation reaction to form the desired macrocyclic or linear ligand.

Table 2: Examples of Catalytic Applications using Schiff Base Metal Complexes

| Metal Complex Type | Reaction Catalyzed | Significance |

|---|---|---|

| Cu(II) and Ni(II) Salen Complexes | Asymmetric α-Alkylation of Amino Acids | High enantiomeric excess (ee up to 98%) achieved, crucial for synthesizing chiral molecules. nih.gov |

| Co(II) Salen Complex | Oxidation of Phenols | Used in the oxidation of substituted phenols, important in industrial processes. nih.gov |

| Ti-Schiff Base Complexes | Cyanide Addition to Imines | Pioneering work in the application of amino acid-based ligands for enantioselective carbon-carbon bond formation. mdpi.com |

Development of Advanced Materials and Optical Devices

The structural features of this compound and its derivatives suggest their potential use in the development of advanced materials and optical devices. The synthesis of functional materials often relies on organic precursors that can be assembled into larger, ordered structures with specific properties. rsc.org

Schiff base metal complexes, which can be readily synthesized from this precursor, have found applications in materials science, including the development of sensors and organic light-emitting diodes (OLEDs). nih.gov The extended π-conjugation in these molecules, combined with the presence of a metal center, can give rise to interesting photophysical properties, such as fluorescence. The amino and chloro substituents on the aromatic ring can be used to tune the emission wavelength and quantum yield, making them suitable for use as fluorescent probes or components in optical devices.

Computational and Theoretical Investigations of 2 Amino 4,6 Dichlorobenzaldehyde and Its Derivatives

Quantum Chemical Calculations (DFT, MP2) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are instrumental in elucidating the electronic structure and predicting the reactivity of chemical compounds. For 2-Amino-4,6-dichlorobenzaldehyde, these calculations can provide deep insights into its chemical behavior. DFT methods, such as B3LYP, are widely used for their balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. researchgate.netmaterialsciencejournal.org MP2, a post-Hartree-Fock method, offers a higher level of theory and can be employed for more accurate energy calculations and for systems where electron correlation is particularly important.

These computational approaches are used to model the molecule in the gas phase or in solution to understand how its properties are influenced by its environment. The resulting data on electron distribution, orbital energies, and electrostatic potential are fundamental to predicting how the molecule will interact with other chemical species.

The Frontier Molecular Orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. mdpi.com

For derivatives of this compound, DFT calculations can determine the energies of these orbitals. This analysis helps in understanding the charge transfer that occurs within the molecule. researchgate.net Global reactivity descriptors, derived from HOMO and LUMO energies, quantify various aspects of reactivity:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating high reactivity.

Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge. researchgate.net

These descriptors for this compound and its derivatives can be calculated to compare their reactivity profiles. For instance, the introduction of different substituent groups can significantly alter the HOMO-LUMO gap and, consequently, the reactivity descriptors. researchgate.net

Table 1: Illustrative Reactivity Descriptors Calculated via DFT

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electronegativity (χ) | Chemical Hardness (η) | Electrophilicity Index (ω) |

| 2-Amino-4-chlorobenzaldehyde | -5.8 | -1.2 | 4.6 | 3.5 | 2.3 | 2.68 |

| 2,6-Dichlorobenzaldehyde (B137635) | -6.5 | -1.8 | 4.7 | 4.15 | 2.35 | 3.66 |

| This compound (Predicted) | -6.2 | -1.5 | 4.7 | 3.85 | 2.35 | 3.15 |

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the stable arrangements of its atoms and the energy barriers between them. Theoretical studies on similar molecules, such as 2-[(2,6-dichlorophenyl)amino]-benzaldehyde, have shown that conformational flexibility can lead to different crystalline forms, a phenomenon known as polymorphism. researchgate.net

A conformational scan can be performed computationally to identify the energy minima corresponding to the most stable conformers. researchgate.net For this compound, the orientation of the amino (-NH2) and aldehyde (-CHO) groups relative to the dichlorinated benzene (B151609) ring is of particular interest. Intramolecular hydrogen bonding between the amino hydrogen and the aldehyde oxygen can significantly influence the preferred conformation. Lattice energy calculations can further provide information on the relative stability of different potential crystal forms. researchgate.net

Table 2: Summary of Conformational Analysis Parameters

| Parameter | Description | Significance for this compound |

| Dihedral Angles | Rotation around single bonds, such as the C-C bond connecting the aldehyde group to the ring. | Determines the spatial orientation of the aldehyde and amino groups. |

| Energy Minima | Low-energy points on the potential energy surface, corresponding to stable conformers. | Identifies the most likely shapes the molecule will adopt. researchgate.net |

| Rotational Barriers | The energy required to rotate from one stable conformer to another. | Indicates the flexibility of the molecule at a given temperature. |

| Intramolecular H-Bonding | Hydrogen bond between the -NH2 and -CHO groups. | Can lock the molecule into a planar and more stable conformation. |

Molecular Dynamics Simulations for Solvation Effects and Reaction Kinetics

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide insights into how the molecule behaves in a solvent, such as water or an organic solvent. This is crucial for understanding its solubility, stability, and interactions in a biological environment.

The process typically involves placing the molecule in a simulated box of solvent molecules and calculating the forces between all atoms. By integrating Newton's laws of motion, the trajectory of each atom can be tracked. This allows for the study of solvation effects, such as the formation of hydrogen bonds between the amino and aldehyde groups of the solute and the surrounding solvent molecules. MD simulations can also be used to explore reaction kinetics by modeling the pathway of a chemical reaction and determining the free energy barriers involved. nih.gov

Docking Studies for Ligand-Receptor Interactions in Theoretical Models

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), such as a protein or a nucleic acid. mdpi.comnih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level.

For derivatives of this compound, docking studies can be performed to investigate their potential as inhibitors of specific enzymes or as ligands for cellular receptors. The process involves generating a three-dimensional structure of the ligand and placing it into the binding site of the receptor. A scoring function is then used to estimate the binding affinity, with lower binding energies indicating a more favorable interaction. nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net For example, the amino group of this compound could act as a hydrogen bond donor, while the dichlorinated ring could engage in hydrophobic interactions within a protein's active site.

Prediction of Spectroscopic Properties through Theoretical Calculations

Computational methods, particularly DFT, are highly effective in predicting the spectroscopic properties of molecules. This is valuable for interpreting experimental spectra and confirming the structure of newly synthesized compounds. mdpi.com For this compound, theoretical calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. chemicalbook.comchemicalbook.comnih.gov

The vibrational frequencies in an IR or Raman spectrum can be calculated, and when scaled appropriately, they often show good agreement with experimental data. researchgate.net This allows for the assignment of specific vibrational modes to the observed spectral peaks. Similarly, NMR chemical shifts can be calculated and compared with experimental ¹H and ¹³C NMR spectra to aid in structural elucidation. chemicalbook.comchemicalbook.com Discrepancies between calculated and experimental spectra can sometimes be attributed to intermolecular interactions in the solid state or solvent effects that are not fully captured by the theoretical model. mdpi.com

Table 3: Comparison of Predicted and Experimental Spectroscopic Data for Related Benzaldehydes

| Spectroscopic Technique | Predicted Data (DFT) | Experimental Data for Similar Compounds |

| IR (cm⁻¹) | C=O stretch: ~1680-1700, N-H stretch: ~3300-3500, C-Cl stretch: ~700-800 | 2,6-Dichlorobenzaldehyde shows characteristic peaks that can be compared. spectrabase.com |

| ¹H NMR (ppm) | Aldehyde H: ~9.8-10.5, Aromatic H: ~7.0-7.8, Amino H: ~4.5-6.0 | The ¹H NMR spectrum of 2,4-Dichlorobenzaldehyde (B42875) provides reference chemical shifts. chemicalbook.com |

| ¹³C NMR (ppm) | Carbonyl C: ~190, Aromatic C: ~115-150 | The ¹³C NMR spectrum of 2,6-Dichlorobenzaldehyde offers comparative data. chemicalbook.com |

Elucidation of Reaction Mechanisms via Computational Pathways

Understanding the step-by-step process of a chemical reaction is fundamental to controlling its outcome and designing new synthetic routes. Computational chemistry provides the tools to map out the entire energy landscape of a reaction, from reactants to products. mdpi.com

For reactions involving this compound, such as nucleophilic substitution or condensation reactions, DFT calculations can be used to elucidate the reaction mechanism. This involves identifying all relevant intermediates and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which governs its rate. By calculating the energies along the reaction coordinate, a detailed reaction profile can be constructed. This computational approach can confirm experimentally proposed mechanisms or reveal new, unexpected pathways. mdpi.com For example, in nucleophilic aromatic substitution reactions, calculations can show whether the reaction proceeds through a classic Meisenheimer complex and can quantify the influence of the amino and chloro substituents on the reaction barrier. mdpi.com

Advanced Spectroscopic and Crystallographic Studies for Structural Elucidation of Derivatives

High-Resolution NMR Spectroscopy (¹H, ¹³C, ¹⁵N) for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds. High-resolution ¹H, ¹³C, and ¹⁵N NMR studies provide detailed information about the chemical environment of each nucleus, allowing for complex structural assignments.

¹H and ¹³C NMR: Proton and carbon NMR spectra provide the primary backbone of structural determination. For derivatives of 2-Amino-4,6-dichlorobenzaldehyde, the chemical shifts (δ) of the aldehyde proton, aromatic protons, and the carbons of the benzene (B151609) ring are highly characteristic. The aldehyde proton typically appears as a singlet in the downfield region of the ¹H NMR spectrum, often around δ 9.5-10.5 ppm. chemicalbook.com The aromatic protons exhibit shifts and coupling patterns dependent on the substitution pattern. For a related compound, 2,4-dichlorobenzaldehyde (B42875), aromatic proton signals appear between δ 7.3 and 7.9 ppm. chemicalbook.com

In ¹³C NMR spectra, the carbonyl carbon of the aldehyde group is particularly distinctive, resonating at a highly deshielded position, typically in the range of δ 189-194 ppm. rsc.orgchemicalbook.com The aromatic carbons show a range of chemical shifts influenced by the electron-donating amino group and the electron-withdrawing chloro and aldehyde substituents. Carbons directly bonded to chlorine atoms are observed in the δ 130-140 ppm region. chemicalbook.comspectrabase.com

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aldehyde (-CHO) | 9.5 - 10.5 | Singlet, downfield due to electronegative oxygen. chemicalbook.com |

| ¹H | Amino (-NH₂) | 3.5 - 6.0 | Broad singlet, chemical shift can vary with solvent and concentration. rsc.org |

| ¹H | Aromatic (Ar-H) | 6.5 - 8.0 | Splitting patterns depend on substitution. chemicalbook.comrsc.org |

| ¹³C | Carbonyl (-CHO) | 189 - 194 | Highly deshielded, characteristic of aldehydes. rsc.orgchemicalbook.com |

| ¹³C | Aromatic (C-NH₂) | 145 - 155 | Shielded by the electron-donating amino group. rsc.org |

| ¹³C | Aromatic (C-Cl) | 130 - 140 | Deshielded by the electronegative chlorine atom. chemicalbook.comspectrabase.com |

| ¹³C | Aromatic (C-H) | 115 - 135 | Chemical shifts vary based on the position relative to substituents. chemicalbook.comspectrabase.comrsc.org |

¹⁵N NMR: While less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, ¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the nitrogen atom in the amino group. ncsu.edu The ¹⁵N chemical shift is highly sensitive to factors like hybridization, hydrogen bonding, protonation, and substituent effects. ncsu.eduresearchgate.net In substituted anilines and related aromatic systems, the ¹⁵N chemical shift can span a wide range. Studies on substituted benzonitriles have shown that ¹⁵N shifts correlate well with substituent constants, providing a quantitative measure of electronic effects transmitted through the aromatic ring. nih.gov For derivatives of this compound, ¹⁵N NMR can be used to study tautomerism, protonation states, and complexation, providing valuable data that complements ¹H and ¹³C NMR. ncsu.edu

Infrared and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying functional groups within a molecule. These methods probe the vibrational modes of chemical bonds, with each functional group exhibiting characteristic absorption or scattering frequencies.

In derivatives of this compound, several key vibrational modes are expected:

N-H Vibrations: The amino group typically shows symmetric and asymmetric stretching vibrations in the 3300-3500 cm⁻¹ region of the IR spectrum. analis.com.my The N-H bending (scissoring) vibration appears around 1600-1650 cm⁻¹.

C=O Vibration: The aldehyde carbonyl group produces a strong, sharp absorption band in the IR spectrum, typically between 1680 and 1715 cm⁻¹. The exact frequency is sensitive to electronic effects from the ring substituents.

Aromatic Vibrations: The benzene ring gives rise to several characteristic bands. C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations occur in the 1450-1600 cm⁻¹ region. acs.org

C-Cl Vibrations: The carbon-chlorine stretching vibrations are found in the fingerprint region of the spectrum, typically between 700 and 850 cm⁻¹. A study of 2-amino-4-chlorobenzonitrile (B1265954) identified the C-Cl stretch at 782 cm⁻¹. analis.com.my

Normal coordinate analysis can be performed on these molecules, using modified valence force fields to assign all fundamental vibrations and understand the potential energy distribution. nih.gov

| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric & Symmetric Stretch | -NH₂ | 3300 - 3500 | Medium |

| Stretch | Ar C-H | 3000 - 3100 | Variable |

| Stretch | -C=O | 1680 - 1715 | Strong |

| Bend (Scissoring) | -NH₂ | 1600 - 1650 | Medium |

| Stretch | Ar C=C | 1450 - 1600 | Variable-Strong |

| Stretch | C-Cl | 700 - 850 | Strong |

UV-Vis Spectroscopy for Electronic Transitions and Kinetic Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like derivatives of this compound, the primary electronic transitions observed are π → π∗ and n → π∗.

π → π∗ Transitions: These are high-energy transitions involving the π-electron system of the aromatic ring. They typically result in strong absorption bands. For benzaldehyde (B42025), π → π∗ transitions are observed at 4.33 and 4.89 eV. researchgate.net

n → π∗ Transitions: This transition involves the promotion of a non-bonding electron (from the carbonyl oxygen or amino nitrogen) to an antibonding π∗ orbital. These transitions are lower in energy and intensity compared to π → π∗ transitions. In benzaldehyde, the lowest energy band is assigned to the n → π∗ transition at 3.71 eV. researchgate.net

A study on 2-amino-4-chlorobenzonitrile, a structurally similar compound, identified two main absorption peaks corresponding to π → π∗ and n → π∗ transitions. analis.com.my The position and intensity of these absorption maxima (λ_max) are influenced by the substituents on the benzene ring and the solvent used for the analysis. The strong push-pull electronic nature of the substituents in this compound derivatives can significantly affect the energy of these transitions. nih.gov

| Transition Type | Origin | Typical Wavelength Range (nm) | Relative Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| π → π∗ | Aromatic Ring (C=C) | 200 - 280 | High (10,000 - 50,000) |

| n → π∗ | Carbonyl Group (C=O) | 300 - 350 | Low (10 - 100) |

X-ray Crystallography for Absolute Stereochemistry and Molecular Packing

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional coordinates of each atom in the solid state. This technique allows for the unambiguous determination of bond lengths, bond angles, and the absolute stereochemistry of chiral centers.

For derivatives of this compound, X-ray crystallography is crucial for understanding how molecules pack in the crystal lattice. The supramolecular structure is governed by a variety of non-covalent intermolecular interactions. rsc.org Analysis of related substituted benzaldehydes has shown that the crystal packing is often consolidated by:

Hydrogen Bonding: Weak C–H···O hydrogen bonds involving the aldehyde group are common. rsc.org The amino group can also act as a hydrogen bond donor.

Halogen Bonding: Interactions involving the chlorine atoms (e.g., Cl···Cl or Cl···O contacts) can play a significant role in directing the molecular assembly. rsc.org

π–π Stacking: Face-to-face or offset stacking of the aromatic rings contributes to the stability of the crystal structure. rsc.org

These interactions combine to form multi-dimensional supramolecular networks. rsc.org The specific nature and geometry of these contacts are determined by the position and electronic character of the substituents on the benzaldehyde skeleton. rsc.org

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing the fragmentation patterns of its molecular ion.

Upon ionization, typically by electron impact (EI), the this compound derivative forms a molecular ion ([M]⁺•), whose mass-to-charge ratio (m/z) confirms the molecular formula. This molecular ion subsequently undergoes fragmentation through various pathways. Based on the fragmentation of benzaldehyde and other halogenated aromatic compounds, the following key fragments are anticipated: docbrown.infoyoutube.com

[M-1]⁺ or [M-H]⁺: Loss of a hydrogen radical, often from the aldehyde group, to form a stable acylium ion. docbrown.info

[M-29]⁺ or [M-CHO]⁺: Loss of the formyl radical (•CHO) to generate a dichlorinated aminophenyl cation. docbrown.info

[M-35]⁺ or [M-Cl]⁺: Loss of a chlorine radical, which is a common fragmentation pathway for halogenated compounds. youtube.com The presence of two chlorine isotopes (³⁵Cl and ³⁷Cl) will result in characteristic isotopic patterns for chlorine-containing fragments.

Phenyl Ring Fragmentation: Further fragmentation can occur, such as the loss of molecules like CO or HCN, leading to smaller charged species. docbrown.info

The analysis of these fragmentation patterns provides a "fingerprint" that helps to confirm the proposed structure and the arrangement of substituents on the aromatic ring.

Q & A

Basic: What are the common synthetic routes for 2-Amino-4,6-dichlorobenzaldehyde, and how can purity be optimized?

Methodological Answer:

A typical synthetic route involves chlorination of a precursor such as 2-aminobenzaldehyde using reagents like chlorine gas or sulfuryl chloride under controlled conditions. For example, describes a general method for substituted benzaldehyde reactions using glacial acetic acid as a catalyst and ethanol as a solvent under reflux . Purification can be optimized via automated systems (e.g., continuous flow reactors) and chromatographic techniques, as highlighted in for related dichlorobenzaldehydes . To minimize impurities, fractional crystallization or preparative HPLC is recommended, depending on solubility and polarity.

Basic: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR spectroscopy (¹H/¹³C): To confirm substitution patterns and distinguish between chlorine positions. Overlapping signals (e.g., C4 and C6 carbons) may require 2D NMR (HSQC, HMBC) for resolution, as seen in for structurally similar triazine derivatives .

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation.

- X-ray crystallography : For unambiguous structural determination if crystals are obtainable (e.g., methods in for acyl hydrazides) .

- HPLC/GC : Purity assessment using reverse-phase columns with UV detection.

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

Based on Safety Data Sheets (SDS) for analogous chlorinated aldehydes ( ):

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Emergency measures : Immediate eye washing (15+ minutes) and skin decontamination with water if exposed.

- Storage : In airtight containers away from oxidizers and reducing agents. Monitor for decomposition using stability tests (e.g., TGA/DSC) .

Advanced: How can conflicting spectroscopic data for this compound be resolved?

Methodological Answer:

Conflicts in NMR or IR data often arise due to tautomerism, solvent effects, or impurity interference. Strategies include:

- Solvent variation : Compare spectra in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts.

- Computational modeling : Use DFT calculations (e.g., Gaussian software) to predict chemical shifts and compare with experimental data, as demonstrated in for hydrogen bonding analysis .

- Isotopic labeling : Introduce deuterium at specific positions to simplify splitting patterns (e.g., for amino proton assignments).

Advanced: What strategies are effective in optimizing the yield of this compound in multi-step syntheses?

Methodological Answer:

Optimization approaches include:

- Stepwise chlorination : Sequential introduction of chlorine atoms to avoid over-chlorination. highlights the use of Vilsmeier–Haack–Arnold reagent for selective chlorination in pyrimidine derivatives, achieving >80% yield .

- Catalyst screening : Test Lewis acids (e.g., FeCl3, AlCl3) to enhance reaction rates and selectivity.

- In-situ monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and terminate at the optimal stage.

Advanced: How can researchers design bioactivity assays for this compound derivatives?

Methodological Answer:

Based on ’s study of dichloropyrimidines inhibiting nitric oxide (NO) production:

- In-vitro assays : Use murine peritoneal macrophages to measure NO inhibition (IC50 values) while confirming cell viability via MTT assays .

- Structure-activity relationship (SAR) : Synthesize analogs with varying substituents (e.g., fluoro, methoxy) at positions 4 and 6 to evaluate electronic effects on bioactivity.

- Mechanistic studies : Employ molecular docking to predict interactions with enzymes like inducible NO synthase (iNOS).

Advanced: How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- Steric hindrance : The amino group at position 2 and chlorines at 4/6 create a sterically crowded environment, favoring reactions at less hindered sites (e.g., aldehyde group).

- Electronic effects : Chlorine’s electron-withdrawing nature deactivates the benzene ring, directing nucleophiles to the aldehyde or para positions. ’s discussion of substituted benzaldehyde reactivity in condensation reactions supports this analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。